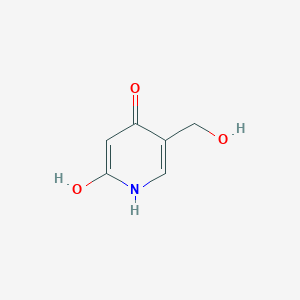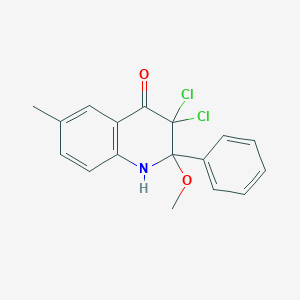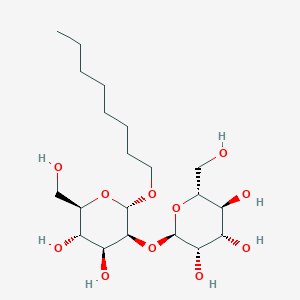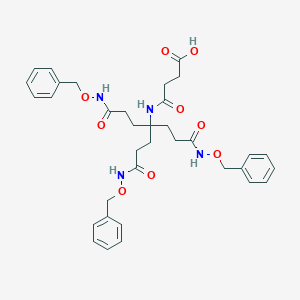![molecular formula C7H11NO B116263 1-[(E)-prop-1-enyl]pyrrolidin-2-one CAS No. 140165-83-9](/img/structure/B116263.png)
1-[(E)-prop-1-enyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-prop-1-enyl]pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of a pyrrolidinone ring with a propenyl group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1-[(E)-prop-1-enyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with propenyl halides under basic conditions. Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. For instance, the reaction conditions for the formation of pyrrolidin-2-ones were optimized by using 1-phenylpiperidine as the model substrate, treated with copper acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures .
Análisis De Reacciones Químicas
1-[(E)-prop-1-enyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde, which can further react to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propenyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(E)-prop-1-enyl]pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 1-[(E)-prop-1-enyl]pyrrolidin-2-one is still being studied. it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This can produce effects such as euphoria and increased energy .
Comparación Con Compuestos Similares
1-[(E)-prop-1-enyl]pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: A simpler derivative without the propenyl group, commonly used in organic synthesis.
Pyrrolidine-2,5-dione: Known for its applications in the treatment of epilepsy and other neurological disorders.
Prolinol: A derivative with hydroxyl groups, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its propenyl group, which imparts distinct reactivity and potential biological activities compared to other pyrrolidinone derivatives.
Propiedades
Número CAS |
140165-83-9 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
Clave InChI |
BFYSJBXFEVRVII-GORDUTHDSA-N |
SMILES |
CC=CN1CCCC1=O |
SMILES isomérico |
C/C=C/N1CCCC1=O |
SMILES canónico |
CC=CN1CCCC1=O |
Sinónimos |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
